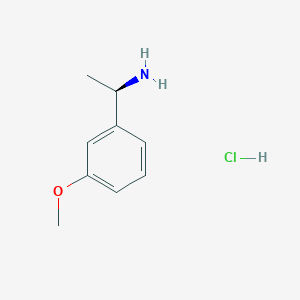

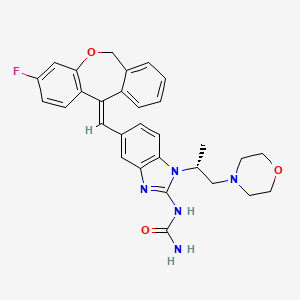

![molecular formula C7H6N2O B3026938 1H-吡咯并[3,2-b]吡啶-7-醇 CAS No. 1190318-96-7](/img/structure/B3026938.png)

1H-吡咯并[3,2-b]吡啶-7-醇

描述

1h-Pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound that is part of a broader class of compounds known as pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which can exhibit various biological activities and have potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolopyridines can be achieved through several methods. One approach involves the cyclization of 2-prop-1-ynylpyridin-3-amines catalyzed by copper iodide, which has been used to prepare a series of novel 1H-pyrrolo[3,2-b]pyridines with different substitution patterns . Another method includes the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds in the presence of hydrochloric acid, leading to the formation of 1H-pyrrolo[2,3-b]pyridines in one stage . Additionally, a one-pot, three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines using N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds .

Molecular Structure Analysis

The molecular structure of pyrrolopyridines is characterized by the presence of a fused pyrrole and pyridine ring. The structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, a related compound, reveals a molecular geometry with the side chain perpendicular to the 7-azaindole ring, similar to that of the natural plant growth hormone indole-3-acetic acid .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, predominantly at the 3-position. These reactions include nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. Additionally, they can react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and with nitrosobenzene to yield imino derivatives. Some derivatives can undergo ring expansion to form 1,8-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines are influenced by their substitution patterns. For instance, a series of 5-substituted 1H-pyrrolo[3,2-b]pyridines were studied for their anti-secretory activity, lipophilicity, and pKa value, with some compounds showing potent inhibitory effects on gastric acid secretion . The introduction of substituents at specific positions can also enhance the biological activity of these compounds, as seen in the design of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers .

科学研究应用

化学合成和功能化

1H-吡咯并[3,2-b]吡啶-7-醇及其衍生物广泛用于化学合成和功能化。值得注意的是,1H-吡咯并[2,3-b]吡啶(7-氮杂吲哚)在特定位置选择性地进行功能化,从而能够在吡啶环上引入各种基团,如卤素、氰基和硫氰酸根,从而增强其化学多功能性和潜在应用(Minakata, Komatsu, & Ohshiro, 1992)。

生物和药理活性

1H-吡咯并[3,2-b]吡啶在各种生物和药理应用中显示出潜力。它们已被研究为胃酸分泌抑制剂,表明它们在相关疾病中具有潜在的治疗作用(Palmer et al., 2008)。此外,某些衍生物已被评估其对特定酶(如 c-Met 和 ALK)的抑制活性,表明它们在癌症治疗和其他疾病中的作用(Liu et al., 2016)。

农业应用

1H-吡咯并[3,2-b]吡啶衍生物的杀菌性能已被探索,特别是对导致水稻纹枯病的真菌稻瘟病菌。已经观察到这些化合物的杀菌活性和电离势之间的相关性,突出了它们在农业应用中的潜力(Minakata et al., 1997)。

材料科学

在材料科学领域,1H-吡咯并[3,2-b]吡啶的功能化已被研究用于开发农用化学品和功能材料。各种氨基的引入和转化为齿状化合物证明了该化合物在创造新型材料方面的多功能性(Minakata, Itoh, Komatsu, & Ohshiro, 1992)。

分子探测和建模

该化合物还被用作生长素生理学中的分子探针,提供了对天然植物生长激素的分子几何形状和行为的见解(Antolić, Kojić-Prodić, & Magnus, 2000)。此外,分子建模和衍生物合成用于钾竞争性酸阻滞剂等应用,强调了其在药物设计和开发中的效用(Arikawa et al., 2014)。

作用机制

Target of Action

The primary targets of 1H-Pyrrolo[3,2-b]pyridin-7-ol are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[3,2-b]pyridin-7-ol interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridin-7-ol affects several biochemical pathways. The most significant of these is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway can lead to the suppression of these processes .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridin-7-ol has been shown to have potent effects against cancer cells. For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

安全和危害

属性

IUPAC Name |

1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-4-8-5-1-3-9-7(5)6/h1-4,9H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPLYIVUXGYZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1NC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307091 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190318-96-7 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3026856.png)

![tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026861.png)

![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)

![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)

![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)